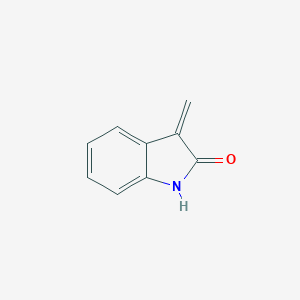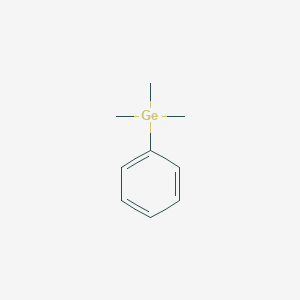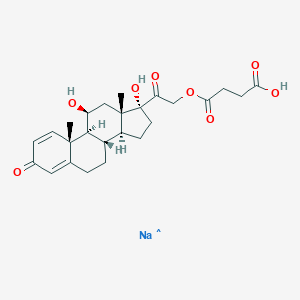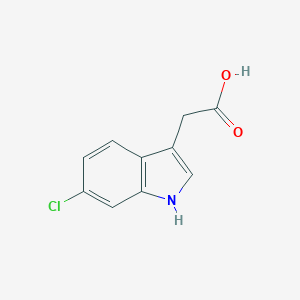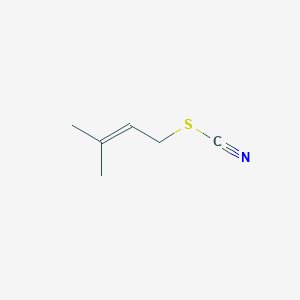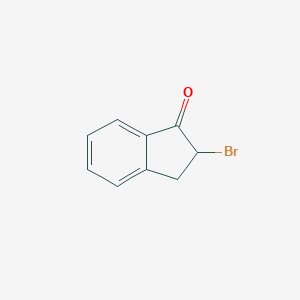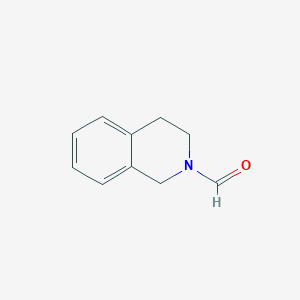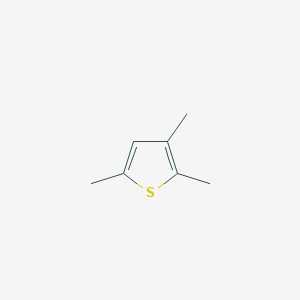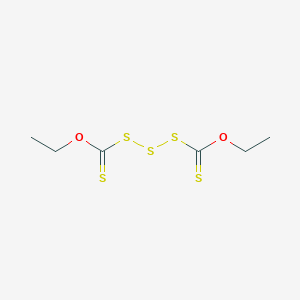
Bisethylxanthate trisulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bisethylxanthate trisulfide (BET) is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. BET is a trisulfide derivative of ethylxanthate, which is commonly used in the mining industry as a flotation agent. BET has been found to have various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
科学的研究の応用
Bisethylxanthate trisulfide has been studied extensively for its potential as a therapeutic agent. It has been found to have anti-inflammatory properties and has been shown to reduce inflammation in animal models of arthritis and colitis. Bisethylxanthate trisulfide has also been found to have antioxidant properties and has been shown to protect against oxidative stress in various cell types. Additionally, Bisethylxanthate trisulfide has been found to have anticancer properties and has been shown to inhibit the growth of cancer cells in vitro and in vivo.
作用機序
The exact mechanism of action of Bisethylxanthate trisulfide is not fully understood, but it is believed to involve the modulation of various signaling pathways. Bisethylxanthate trisulfide has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. Bisethylxanthate trisulfide has also been shown to activate the Nrf2 pathway, which is involved in antioxidant defense. Additionally, Bisethylxanthate trisulfide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and have been implicated in cancer.
生化学的および生理学的効果
Bisethylxanthate trisulfide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6), in animal models of inflammation. Bisethylxanthate trisulfide has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, in various cell types. Additionally, Bisethylxanthate trisulfide has been shown to induce cell cycle arrest and apoptosis in cancer cells.
実験室実験の利点と制限
Bisethylxanthate trisulfide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity in animal models. However, Bisethylxanthate trisulfide has some limitations for lab experiments. It is a reactive compound that can undergo oxidation and other chemical reactions, which can complicate its use in certain assays. Additionally, Bisethylxanthate trisulfide can be difficult to solubilize in aqueous solutions, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on Bisethylxanthate trisulfide. One area of interest is the development of Bisethylxanthate trisulfide-based drugs for the treatment of inflammatory diseases and cancer. Bisethylxanthate trisulfide has also been proposed as a potential therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease. Additionally, further research is needed to elucidate the exact mechanism of action of Bisethylxanthate trisulfide and to identify its molecular targets. Finally, Bisethylxanthate trisulfide could be used as a tool compound to study the role of HDACs in gene expression and cancer.
合成法
Bisethylxanthate trisulfide can be synthesized by reacting ethylxanthate with sulfur in the presence of a catalyst. The reaction yields a mixture of isomers, which can be separated using column chromatography. The purified Bisethylxanthate trisulfide can then be characterized using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
特性
CAS番号 |
1851-77-0 |
|---|---|
製品名 |
Bisethylxanthate trisulfide |
分子式 |
C6H10O2S5 |
分子量 |
274.5 g/mol |
IUPAC名 |
O-ethyl (ethoxycarbothioyltrisulfanyl)methanethioate |
InChI |
InChI=1S/C6H10O2S5/c1-3-7-5(9)11-13-12-6(10)8-4-2/h3-4H2,1-2H3 |
InChIキー |
XXYGYFJCOAIEEK-UHFFFAOYSA-N |
SMILES |
CCOC(=S)SSSC(=S)OCC |
正規SMILES |
CCOC(=S)SSSC(=S)OCC |
その他のCAS番号 |
1851-77-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Bromo-3-hydroxy-N-[3-(morpholin-4-YL)propyl]naphthalene-2-carboxamide](/img/structure/B167703.png)
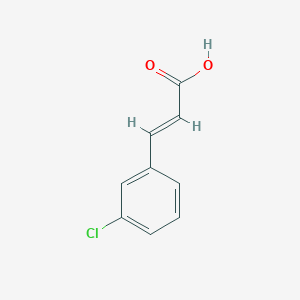
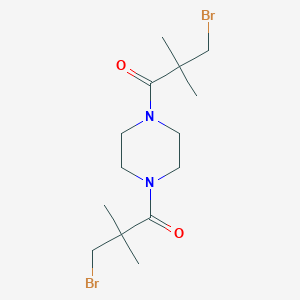
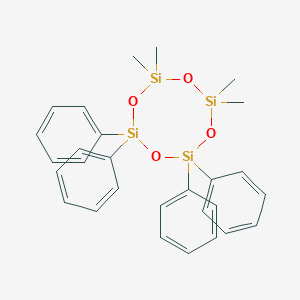
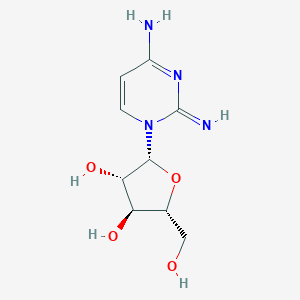
![Thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B167717.png)
